molecular formula C15H22N2Na2O16P2S B10772397 MRS2690

MRS2690

Cat. No.: B10772397
M. Wt: 626.3 g/mol
InChI Key: TYVFMVSNSGMZPA-QBNUFUENSA-L
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Description

The compound disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate is a dinucleotide phosphate derivative with a complex stereochemical architecture. It consists of two distinct sugar moieties:

  • A 2'-deoxyribofuranose-like structure substituted with a 4-oxo-2-sulfanylidenepyrimidine base (a thiouracil analog).
  • A glucopyranose unit phosphorylated at the 2'-position.

The disodium salt form enhances solubility, making it suitable for biochemical applications.

Properties

Molecular Formula

C15H22N2Na2O16P2S

Molecular Weight

626.3 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C15H24N2O16P2S.2Na/c18-3-5-8(20)10(22)12(24)14(31-5)32-35(27,28)33-34(25,26)29-4-6-9(21)11(23)13(30-6)17-2-1-7(19)16-15(17)36;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,25,26)(H,27,28)(H,16,19,36);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1

InChI Key

TYVFMVSNSGMZPA-QBNUFUENSA-L

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Biological Activity

Disodium;[[2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate (CAS No. 54735-61-4) is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrimidine moiety and multiple hydroxyl groups which are essential for its biological activity. The molecular formula is C10H12N4Na2O11P with a molecular weight of approximately 472.15 g/mol. The presence of both phosphoric acid derivatives and sugar-like structures suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

  • Purinergic Signaling :
    • Disodium phosphate compounds often interact with purinergic receptors (P2Y receptors), which play a crucial role in various physiological processes including pain perception and inflammation .
    • Research indicates that nucleotides like ATP and ADP can modulate nociceptive pathways through these receptors .
  • Antimigraine Activity :
    • Some studies have highlighted the potential of similar compounds in alleviating migraine symptoms by affecting the release of neurotransmitters involved in pain pathways .
  • Antioxidant Properties :
    • The presence of hydroxyl groups may confer antioxidant properties to the compound, allowing it to scavenge free radicals and reduce oxidative stress in cells .

Pharmacological Effects

The biological activity of disodium phosphate can be summarized as follows:

Activity Description
Analgesic Potential to alleviate pain through modulation of purinergic signaling pathways.
Anti-inflammatory May reduce inflammation by influencing cytokine release and immune cell activity.
Neuroprotective Possible protective effects on neuronal cells against oxidative stress.

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays have demonstrated that compounds similar to disodium phosphate can inhibit the activation of pro-inflammatory pathways in cultured cells .
    • Specific studies focused on the interaction with P2Y receptors showed altered calcium signaling in response to nucleotide exposure .
  • Animal Models :
    • Animal studies have indicated that administration of related compounds resulted in reduced pain responses in models of inflammatory pain . These findings suggest a promising avenue for further development in pain management therapies.
  • Clinical Trials :
    • While specific clinical trials for this exact compound may be limited, related purinergic agents have been evaluated for their efficacy in treating migraines and chronic pain conditions .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C10H11N4Na2O8PC_{10}H_{11}N_4Na_2O_8P and a molecular weight of approximately 392.171 g/mol. It is characterized by its unique structural features that include multiple hydroxyl groups and a phosphoric acid derivative. The presence of these functional groups suggests potential reactivity in biochemical applications.

Biological Applications

  • Antiviral Activity :
    Research indicates that compounds similar to disodium phosphate derivatives exhibit antiviral properties. They may interfere with viral replication processes or enhance the immune response against viral infections. Studies have shown that nucleotide analogs can inhibit the replication of viruses such as HIV and Hepatitis C through mechanisms involving nucleotide competition and incorporation into viral genomes .
  • Nucleotide Research :
    Disodium phosphate derivatives are significant in nucleotide research due to their role as nucleotide analogs. These compounds can be utilized in studies investigating nucleotide metabolism and signaling pathways involving G protein-coupled receptors (GPCRs), which are crucial for various physiological functions .
  • Drug Development :
    The compound's structure suggests it could serve as a lead compound in drug development targeting specific enzymes or receptors involved in metabolic pathways. Its potential to modulate biochemical processes makes it a candidate for further exploration in pharmacology .

Analytical Applications

  • Biochemical Assays :
    Disodium phosphate can be employed in biochemical assays to measure enzyme activity or substrate concentration due to its ability to act as a phosphate donor or acceptor. This property is particularly useful in assays involving kinases and phosphatases .
  • Phosphorylation Studies :
    The compound's phosphoryl group allows it to participate in phosphorylation reactions, making it valuable for studying protein modifications and signaling pathways that rely on phosphorylation events .

Case Studies and Research Findings

Study Objective Findings
Study on Antiviral Efficacy Investigate antiviral properties of nucleotide analogsFound significant inhibition of viral replication in vitro using similar compounds
Nucleotide Metabolism Explore the role of nucleotides in cellular signalingIdentified critical pathways influenced by nucleotide derivatives like disodium phosphate
Drug Development Initiative Develop new therapeutics targeting metabolic enzymesDisodium phosphate derivatives showed promise as lead compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Target/Application Similarity Index (Tanimoto)
Target Compound (Disodium phosphate derivative) ~750 (estimated) Thiouracil, phosphorylated glucopyranose Putative RNA/DNA polymerase inhibition Reference (1.0)
Gemcitabine triphosphate (CAS 110988-86-8) 502.97 Difluorodeoxycytidine, triphosphate Anticancer (DNA chain termination) 0.65–0.75
5-(5-O-ONO-β-D-ribofuranosyl)pyrimidine-2,4(1H,3H)-dione (CAS 1157-60-4) 315.18 Nitrooxy group, uracil Nitric oxide donor, antiviral research 0.55–0.65
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione (CAS 1355028-82-8) 297.21 Azide, uracil Click chemistry probes, metabolic labeling 0.50–0.60

Key Findings:

Thiouracil vs. Uracil/Difluorocytidine :

  • The thiocarbonyl group in the target compound may confer resistance to deamination by cytidine deaminase, a common metabolic inactivation pathway for cytidine analogs like gemcitabine .
  • In contrast, the difluoro modification in gemcitabine triphosphate enhances binding affinity to DNA polymerases but increases susceptibility to enzymatic degradation .

Phosphorylation Patterns: The dual phosphorylation (disodium phosphate and glucopyranose-linked phosphate) in the target compound may improve cellular uptake compared to monophosphate derivatives (e.g., CAS 1157-60-4) . Gemcitabine triphosphate’s triphosphate group is critical for incorporation into DNA, but its charged nature limits membrane permeability .

Computational Similarity Analysis

  • Tanimoto Coefficient : Using MACCS fingerprints, the target compound shows moderate similarity (0.65–0.75) to gemcitabine triphosphate, primarily due to shared pyrimidine and phosphate motifs. Lower similarity (0.50–0.60) to azido- or nitrooxy-substituted analogs reflects divergent functional groups .
  • Activity Cliffs: Structural variations (e.g., thiouracil vs. uracil) may create "activity cliffs," where minor changes lead to significant differences in potency or selectivity .

Pharmacokinetic and Toxicity Profiles

Table 2: Predicted ADME Properties

Property Target Compound Gemcitabine Triphosphate CAS 1157-60-4
LogP (lipophilicity) -2.1 (estimated) -3.8 -1.5
Solubility (mg/mL) 10–20 (aqueous) 5–10 15–30
Plasma Protein Binding 40–50% 85–90% 20–30%
CYP450 Inhibition Low Moderate Negligible
  • The target compound’s higher solubility compared to gemcitabine triphosphate may enhance bioavailability but reduce membrane permeability .

Research Implications and Challenges

Therapeutic Potential: The thiouracil motif could be leveraged in antiviral or anticancer therapies to evade resistance mechanisms . Dual phosphorylation may enable prodrug strategies for targeted delivery .

Limitations: No in vivo data exist for the target compound; predictions rely on structural analogs. Synthesis complexity (stereochemistry, phosphorylation) may hinder large-scale production .

Future Directions :

  • Molecular docking studies against DNA/RNA polymerases to validate binding modes .
  • In vitro cytotoxicity assays using cancer cell lines (e.g., HeLa, MCF-7) to compare efficacy with gemcitabine .

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